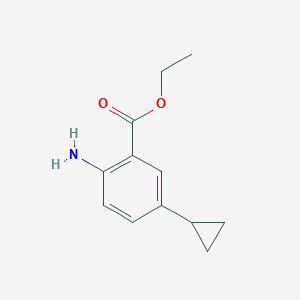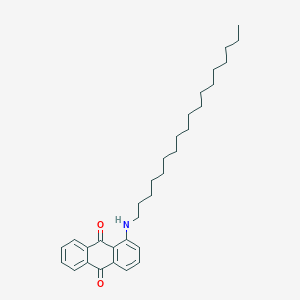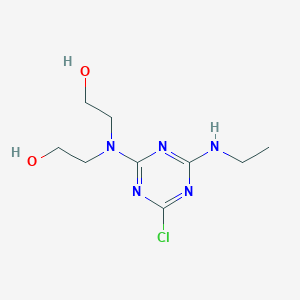
2,2'-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is a chemical compound with the molecular formula C10H18ClN5O2. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((4-Chloro-6-nitro-1,3-phenylene)bis(azanediyl))diethanol
- 2,2’-((4-Amino-6,7-dimethoxyquinazolin-2-yl)azanediyl)diethanol
- 2,2’-((4-Methylphenylimino)diethanol
Uniqueness
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is unique due to its specific triazine structure and the presence of both chloro and ethylamino groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
63147-44-4 |
|---|---|
Molecular Formula |
C9H16ClN5O2 |
Molecular Weight |
261.71 g/mol |
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H16ClN5O2/c1-2-11-8-12-7(10)13-9(14-8)15(3-5-16)4-6-17/h16-17H,2-6H2,1H3,(H,11,12,13,14) |
InChI Key |
NRFCFKGFDSCQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


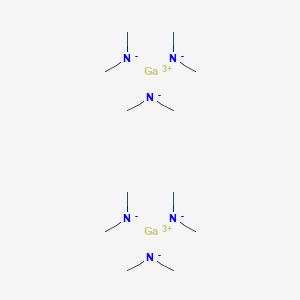
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
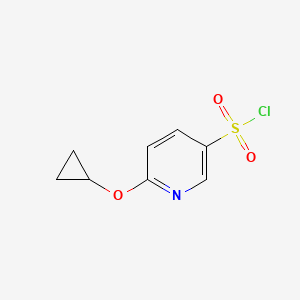

![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
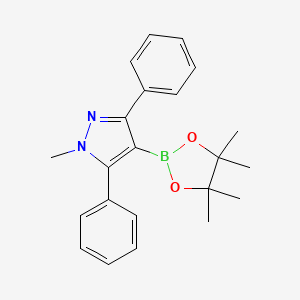

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
